molecular formula C14H12N2O2 B5324591 N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide

N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B5324591
M. Wt: 240.26 g/mol
InChI Key: DPPGVRISUCCKEY-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a carboxamide group and a 2-cyanophenyl group

Properties

IUPAC Name

N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-7-12(10(2)18-9)14(17)16-13-6-4-3-5-11(13)8-15/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPGVRISUCCKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-cyanophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. In this process, the reactants are subjected to microwave irradiation at controlled temperatures and pressures, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-cyanophenyl)-N-phenylacetamide
  • N-(2-cyanophenyl)benzamide
  • 2-(2-cyanophenyl)-N,N-dimethylformamidine

Uniqueness

N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a cyano-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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